
Cesium;sodium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium sodium chloride (CsNaCl) is a chemical compound composed of cesium (Cs), sodium (Na), and chloride (Cl) ions. It is a white, crystalline, hygroscopic solid with a high melting point and excellent solubility in water. This compound is primarily used in scientific research, particularly in molecular biology and analytical chemistry.
Synthetic Routes and Reaction Conditions:
Direct Combination: Cesium and sodium can be directly combined with chlorine gas under controlled conditions to form CsNaCl.
Double Salt Formation: Impure cesium chloride can be purified by forming double salts with sodium chloride, followed by recrystallization.
Industrial Production Methods:
Electrolysis: Industrial production often involves the electrolysis of cesium chloride solutions to obtain pure CsNaCl.
Recrystallization: Double salts formed during the purification process are decomposed to obtain CsNaCl.
Types of Reactions:
Oxidation: Cesium sodium chloride can undergo oxidation reactions, where cesium ions are oxidized to cesium metal.
Reduction: Sodium ions in CsNaCl can be reduced to sodium metal.
Substitution Reactions: CsNaCl can participate in substitution reactions, where one ion is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used as reducing agents.
Conditions: Reactions are typically conducted at elevated temperatures and under inert atmospheres to prevent unwanted side reactions.
Major Products Formed:
Cesium Metal: Produced through the oxidation of cesium ions.
Sodium Metal: Produced through the reduction of sodium ions.
Other Halides: Substitution reactions can yield other halides like cesium bromide (CsBr) and cesium iodide (CsI).
Scientific Research Applications
CsNaCl is widely used in various scientific research applications, including:
Molecular Biology: Used in density gradient centrifugation for the separation of nucleic acids, proteins, and viruses.
Analytical Chemistry: Employed in the identification of ions through precipitation reactions.
Medical Applications: Radioactive cesium chloride is used in some types of radiation therapy for cancer treatment.
Industrial Uses: Utilized in the preparation of electrically conducting glasses and cement-based matrices for nuclear waste disposal.
Mechanism of Action
The mechanism by which CsNaCl exerts its effects depends on its application:
Molecular Biology: In density gradient centrifugation, CsNaCl forms a gradient that allows for the separation of biomolecules based on their density.
Analytical Chemistry: In precipitation reactions, CsNaCl reacts with specific ions to form precipitates, which can be analyzed for their color and morphology.
Medical Applications: Radioactive cesium chloride targets cancer cells and delivers localized radiation to destroy malignant tissues.
Industrial Uses: In cement-based matrices, CsNaCl immobilizes cesium ions through adsorption and ion exchange mechanisms.
Comparison with Similar Compounds
Sodium Chloride (NaCl)
Potassium Chloride (KCl)
Rubidium Chloride (RbCl)
Lithium Chloride (LiCl)
Properties
Molecular Formula |
ClCsNa+ |
|---|---|
Molecular Weight |
191.35 g/mol |
IUPAC Name |
cesium;sodium;chloride |
InChI |
InChI=1S/ClH.Cs.Na/h1H;;/q;2*+1/p-1 |
InChI Key |
WHQRPPHJINSKTG-UHFFFAOYSA-M |
Canonical SMILES |
[Na+].[Cl-].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


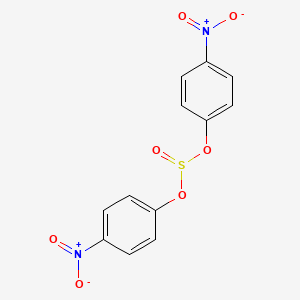
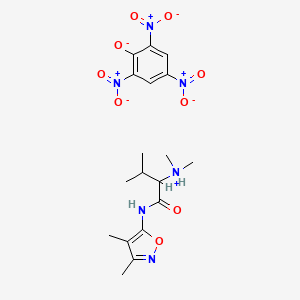

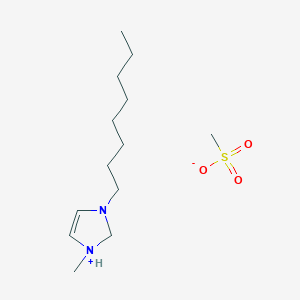

![4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)

![1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B15348385.png)
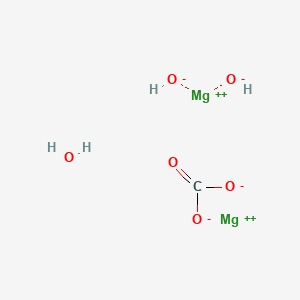
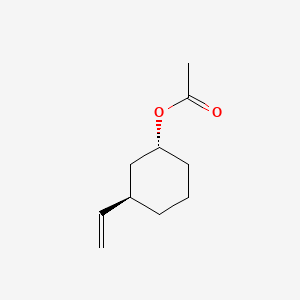
![N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide](/img/structure/B15348418.png)

![N-[(3-methoxy-4-trimethylsilyloxyphenyl)methyl]-9-methyldecanamide](/img/structure/B15348431.png)

